molecular formula C23H30N2O4S B2630310 N-(3,4-dimethoxybenzyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421469-61-5

N-(3,4-dimethoxybenzyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No. B2630310
CAS RN: 1421469-61-5
M. Wt: 430.56
InChI Key: RUGZVVLIFLBHKQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

A study by Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, leading to the creation of various compounds with potential therapeutic applications, such as anti-inflammatory and analgesic agents. This research signifies the chemical versatility and potential of N-(3,4-dimethoxybenzyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Chemical Reactions and Properties

The study of chemical reactions involving related compounds is crucial for understanding their potential applications. For instance, Blokhin et al. (1990) investigated reactions involving 4-methoxybenzylideneiminium salts, providing insights into the chemical behavior and potential synthetic applications of related compounds (Blokhin et al., 1990).

Pharmaceutical Research

A key area of interest is the development of novel pharmaceutical agents. For example, Ho, Crider, and Stables (2001) synthesized and evaluated analogues of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide for anticonvulsant activity, highlighting the therapeutic potential of similar compounds (Ho et al., 2001).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-27-19-5-7-20(8-6-19)30-16-17-10-12-25(13-11-17)23(26)24-15-18-4-9-21(28-2)22(14-18)29-3/h4-9,14,17H,10-13,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZVVLIFLBHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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